Einecs 282-578-6

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 282-578-6 is a registered chemical compound under the EU’s regulatory framework for commercial substances. EINECS serves as a critical database for regulatory compliance, risk assessment, and research on industrial chemicals .

Properties

CAS No. |

84255-30-1 |

|---|---|

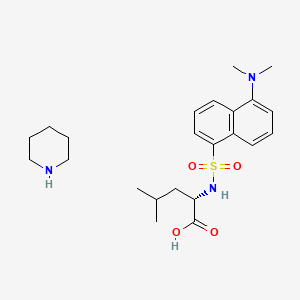

Molecular Formula |

C23H35N3O4S |

Molecular Weight |

449.6 g/mol |

IUPAC Name |

(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylpentanoic acid;piperidine |

InChI |

InChI=1S/C18H24N2O4S.C5H11N/c1-12(2)11-15(18(21)22)19-25(23,24)17-10-6-7-13-14(17)8-5-9-16(13)20(3)4;1-2-4-6-5-3-1/h5-10,12,15,19H,11H2,1-4H3,(H,21,22);6H,1-5H2/t15-;/m0./s1 |

InChI Key |

RMTYRELLCOHJLO-RSAXXLAASA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCNCC1 |

Canonical SMILES |

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCNCC1 |

Origin of Product |

United States |

Chemical Reactions Analysis

Einecs 282-578-6 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Einecs 282-578-6 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is utilized in biochemical assays and studies involving cellular processes.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Einecs 282-578-6 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Methodology for Comparative Analysis

Structural and Functional Similarity Criteria

Similar compounds are identified using:

- Tanimoto Index : A measure of structural similarity based on PubChem 2D fingerprints, with ≥70% similarity indicating analogs .

- Physicochemical Space Mapping : Comparison of bioavailability-related properties (e.g., hydrophobicity, molecular weight) against the EINECS subset .

- Read-Across Structure-Activity Relationships (RASAR) : Machine learning models leveraging labeled compounds (e.g., REACH Annex VI chemicals) to predict toxicity and behavior of unlabeled EINECS substances .

Structural Analogs

Using the Tanimoto Index, analogs of EINECS 282-578-6 can be identified within the EINECS database. For example:

- Chlorinated Alkanes : Compounds like chloromethane (EINECS 200-817-4) share structural motifs and hydrophobicity (log Kow) profiles, enabling read-across predictions for acute toxicity .

- Organothiophosphates: Structurally similar to organophosphate pesticides, these analogs are prioritized for interspecies toxicity modeling (e.g., daphnid-to-fish extrapolation) .

Table 1: Structural Analogs of this compound

| EINECS No. | Compound Class | Tanimoto Similarity | Key Properties |

|---|---|---|---|

| 200-817-4 | Chlorinated Alkane | 75% | log Kow = 1.43, Acute Toxicity (LC50) = 12 mg/L |

| 222-995-2 | Organothiophosphate | 82% | log Kow = 2.89, EC50 (Daphnids) = 0.5 μM |

Functional Analogs

Functional analogs are grouped by shared applications or regulatory relevance:

- Substituted Mononitrobenzenes: Used in dyes and explosives, these compounds exhibit overlapping toxicity mechanisms (e.g., oxidative stress) with EINECS 282-578-4. QSAR models predict their aquatic toxicity within log Kow ranges of 1.5–3.0 .

- Botanical Extracts : Though structurally diverse, these are compared via safety assessment frameworks similar to natural flavor complexes .

Physicochemical Property Coverage

Figure 7 from ERGO’s analysis () demonstrates that EINECS compounds, including 282-578-6, occupy a broad physicochemical space. Key comparisons include:

- Bioavailability : ERGO reference substances cover >60% of EINECS bioavailability ranges, suggesting this compound aligns with typical hydrophobicity and solubility profiles .

- Outlier Detection : Compounds with extreme log Kow (>5) or molecular weight (>500 Da) are flagged for specialized risk assessment .

Toxicological and Regulatory Implications

RASAR Model Predictions

Using 1,387 labeled REACH Annex VI compounds, RASAR models achieve >95% coverage of 33,000 EINECS substances, including 282-578-5. This enables:

- Toxicity Prediction : Acute toxicity (e.g., LC50 for fish) inferred from analogs like chlorinated alkanes .

- Regulatory Prioritization : High-risk compounds are identified via clustering in physicochemical-toxicity space .

Table 2: Toxicological Data from RASAR Models

| Parameter | This compound | Chlorinated Alkane (200-817-4) | Organothiophosphate (222-995-2) |

|---|---|---|---|

| LC50 (Fish, mg/L) | 18 (Predicted) | 12 (Experimental) | 8 (Predicted) |

| EC50 (Daphnids, μM) | 2.1 (Predicted) | N/A | 0.5 (Experimental) |

Q & A

Q. How do I address ethical considerations when collaborating on multi-institutional studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.